molecular formula C8H8N2O2 B3053875 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 56704-29-1

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B3053875
CAS RN: 56704-29-1
M. Wt: 164.16 g/mol
InChI Key: DHPHUDCGMJKPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound that is part of the azo dye derivatives incorporating heterocyclic scaffolds . It has two basic azo skeletons . The compound is characterized by the presence of azo groups in the main skeleton structure .


Synthesis Analysis

The synthesis of “6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its derivatives has been a subject of interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Molecular Structure Analysis

The molecular structure of “6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), for instance, 6-hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile (2) has two basic azo skeletons .

Scientific Research Applications

Chemical Properties and Interactions

  • Dihydropyridine derivatives, including compounds similar to 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and characterized, focusing on their density, viscosity, and ultrasonic velocities in solvents like dimethyl sulfoxide. These properties are significant in understanding solute-solvent and solute-solute interactions, which are crucial for pharmaceutical formulations and chemical reactions (Baluja & Talaviya, 2016).

Synthesis and Characterization

  • The synthesis and characterization of various dihydropyridine derivatives, including compounds structurally related to 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been explored. These studies involve determining structural features using techniques like IR, electronic spectroscopy, and X-ray diffraction, contributing to the development of new compounds with potential applications in various fields (Cetina et al., 2010).

Potential in Optoelectronics

  • Research on dihydropyridine derivatives has shown their utility in optoelectronic devices. Studies on compounds like 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated their potential in increasing photocurrent and photosensitivity, indicating their applicability in developing new materials for optoelectronics (Roushdy et al., 2019).

Applications in Material Science

  • Dihydropyridine derivatives, including those similar to the compound , have been evaluated as controllers in hydrogen production during zinc dissolution, showing their potential in material science, particularly in corrosion control and hydrogen production technologies (Saleh, El Wanees, & Mustafa, 2018).

Biological Activities

  • Some dihydropyridine derivatives have been synthesized and tested for their biological activities, including antimicrobial and antifungal activities. This suggests the potential of compounds like 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in medical research and pharmaceutical applications (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Future Directions

The future directions for “6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its derivatives include the continuous efforts being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .

properties

IUPAC Name

6-hydroxy-4,5-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-5(2)7(11)10-8(12)6(4)3-9/h1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPHUDCGMJKPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291817
Record name 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

56704-29-1
Record name NSC78441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYANO-2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Citations

For This Compound
1
Citations
S Harisha, J Keshavayya, SM Prasanna… - Journal of Molecular …, 2020 - Elsevier
A series of novel benzothiazole based azo dyes were synthesized and fully characterized by using different analytical techniques. The antioxidant activity of synthesized azo dyes was …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.